molecular formula C13H15N3OS2 B5857230 N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide

Cat. No. B5857230
M. Wt: 293.4 g/mol
InChI Key: YOTSDOVSHLMEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide, also known as ETT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide has also been shown to inhibit the growth of plant pathogens by interfering with their metabolic processes.
Biochemical and Physiological Effects
Studies have shown that N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide has anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide has also been shown to have antimicrobial activity against a wide range of plant pathogens, making it a potential candidate for the development of eco-friendly pesticides. In addition, N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide has been shown to act as a corrosion inhibitor, protecting metal surfaces from degradation.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide in lab experiments is its low toxicity, making it a safer alternative to other compounds that may have harmful effects. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation of using N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for pain and inflammation-related disorders. Another direction is to explore its potential as a pesticide, which may lead to the development of eco-friendly alternatives to traditional pesticides. Additionally, further research is needed to optimize the synthesis method of N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide, which may lead to higher yields and greater purity.

Synthesis Methods

The synthesis of N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide involves the reaction of N-ethyl-N-phenylacetamide with thiosemicarbazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final compound. This method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide has been studied for its ability to inhibit the growth of plant pathogens, making it a potential candidate for the development of eco-friendly pesticides. In materials science, N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide has been studied for its ability to act as a corrosion inhibitor, making it a potential candidate for the protection of metal surfaces.

properties

IUPAC Name

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-3-16(11-7-5-4-6-8-11)12(17)9-18-13-15-14-10(2)19-13/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSDOVSHLMEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.